3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid
Description
This compound is a structurally complex molecule featuring:
- A 3-oxopropanoic acid backbone, which is common in bioactive molecules targeting metabolic pathways like peroxisome proliferator-activated receptors (PPARs) .
- A methylamino-substituted phenyl ring linked via an ethoxy spacer to a 5-methyl-2-phenyl-1,3-oxazole heterocycle. The oxazole ring enhances metabolic stability and influences receptor binding .
Properties
Molecular Formula |
C29H28N2O7 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
3-(4-methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid |
InChI |
InChI=1S/C29H28N2O7/c1-19-25(31-27(37-19)21-6-4-3-5-7-21)16-17-36-23-10-8-20(9-11-23)18-30-26(28(32)33)29(34)38-24-14-12-22(35-2)13-15-24/h3-15,26,30H,16-18H2,1-2H3,(H,32,33) |
InChI Key |
FZLSWBPWJNDIKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CNC(C(=O)O)C(=O)OC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid, commonly known as Muraglitazar (CAS No. 331741-94-7), is a synthetic compound that acts as a dual agonist of peroxisome proliferator-activated receptors (PPAR) α and γ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly in the management of diabetes and dyslipidemia.
Muraglitazar has a molecular formula of C29H28N2O7 and a molecular weight of 516.54 g/mol. The compound is characterized by its off-white solid form, with a melting point ranging from 123 to 125 °C. It exhibits slight solubility in chloroform and methanol, and it is recommended to be stored in a refrigerator to maintain stability .
Muraglitazar functions primarily by activating PPARα and PPARγ, which are nuclear receptor proteins that play crucial roles in the regulation of glucose and lipid metabolism. By stimulating these receptors, Muraglitazar enhances insulin sensitivity and promotes fatty acid oxidation, thereby contributing to improved metabolic profiles in diabetic models.
In Vivo Studies
Research has demonstrated that Muraglitazar significantly reduces plasma levels of glucose, triglycerides, and cholesterol in diet-induced obese mice when administered at a dose of 10 mg/kg per day. Additionally, it exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced increases in nitric oxide production and pro-inflammatory cytokines such as IL-6 and TNF-α in J774 murine macrophages .
Table 1: Summary of In Vivo Effects
| Parameter | Effect | Dose (mg/kg/day) |
|---|---|---|
| Plasma Glucose | Decreased | 10 |
| Plasma Triglycerides | Decreased | 10 |
| Plasma Cholesterol | Decreased | 10 |
| Nitric Oxide Production | Inhibition | Variable |
| IL-6 Levels | Inhibition | Variable |
| TNF-α Levels | Inhibition | Variable |
Anti-inflammatory Activity
In addition to its metabolic effects, Muraglitazar has shown significant anti-inflammatory activity. It inhibits carrageenan-induced paw edema in mice, which is a standard model for assessing anti-inflammatory drugs. Doses ranging from 12.5 to 50 mg/kg have been effective in reducing inflammation .
Case Studies
A notable study published in Diabetes demonstrated that Muraglitazar not only improved glycemic control but also positively influenced lipid profiles in patients with type 2 diabetes. The study reported significant reductions in HbA1c levels and improvements in insulin sensitivity among participants treated with Muraglitazar compared to placebo .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally and functionally related compounds is provided below:
Table 1: Structural and Functional Comparison
Key Insights :
Heterocycle Impact: The oxazole in the target compound and ’s analog improves metabolic stability compared to thiazole () or non-heterocyclic systems (). Oxazole’s electron-deficient ring may enhance PPAR binding . Thiazole-containing analogs () show slightly reduced potency, likely due to sulfur’s larger atomic radius altering receptor interactions .
Substituent Effects: Methoxyphenoxy groups (target compound, ) enhance solubility and hydrogen bonding vs. non-polar substituents like tert-butoxycarbonyl () .
Pharmacological Activity: PPARγ activation (e.g., ) correlates with antidiabetic effects, while PPARα agonism () modulates lipid metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
